7-Hydroxy-1,5-naphthyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC13750486
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O3 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 7-hydroxy-1,5-naphthyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O3/c12-6-2-8-7(11-4-6)1-5(3-10-8)9(13)14/h1-4,12H,(H,13,14) |
| Standard InChI Key | XFLFIQJIUJUZSE-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1N=CC(=C2)O)C(=O)O |
| Canonical SMILES | C1=C(C=NC2=C1N=CC(=C2)O)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The 1,5-naphthyridine scaffold consists of two fused pyridine rings, with positions 1 and 5 serving as bridgehead atoms. In 7-hydroxy-1,5-naphthyridine-3-carboxylic acid, the hydroxyl group at position 7 and the carboxylic acid at position 3 introduce polar substituents that enhance solubility and reactivity. The molecular formula (C₉H₆N₂O₃) and weight (190.16 g/mol) reflect a planar aromatic system with hydrogen-bonding capabilities, critical for intermolecular interactions in biological and synthetic contexts.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 7-Hydroxy-1H-1,5-naphthyridine-3-carboxylic acid |
| CAS Number | Not explicitly listed |
| Key Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step sequence starting with 2-aminopyridine derivatives. Condensation with aldehydes or ketones forms intermediate Schiff bases, which undergo cyclization under acidic or thermal conditions to yield the naphthyridine core. Subsequent oxidation and hydroxylation steps introduce the carboxylic acid and hydroxyl groups, respectively. For example, ethyl 7-acetylamino-4-hydroxy-1,8-naphthyridine-3-carboxylate can be alkylated and hydrolyzed to produce the target compound .
Industrial Manufacturing
Large-scale production optimizes yield and purity through continuous flow reactors and advanced purification techniques like crystallization. A patented method involves diazotization of 7-amino-1,4-dihydro-4-oxo-1-substituted-1,8-naphthyridine-3-carboxylic acids, followed by hydrolysis to introduce the hydroxyl group . This approach minimizes byproducts and scales efficiently to metric ton quantities.
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 120°C, 6 h | 65–70% |
| Diazotization | NaNO₂, HCl, 0–5°C | 85% |
| Hydroxylation | H₂O, reflux | 90% |
Chemical and Physical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water due to aromatic stacking interactions. The carboxylic acid group deprotonates at physiological pH, enhancing aqueous solubility for biological applications. Stability studies indicate degradation <5% under ambient conditions over 12 months, making it suitable for long-term storage.
Spectroscopic Characterization
-
UV-Vis: Absorption maxima at 270 nm (π→π* transition) and 320 nm (n→π* transition).
-
IR: Peaks at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (O-H stretch), and 1550 cm⁻¹ (aromatic C=C).
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NMR: ¹H NMR (DMSO-d₆) δ 8.45 (s, H-2), 7.90 (d, J=8 Hz, H-6), 6.80 (s, H-8).
Antimicrobial Activity and Biological Applications
Mechanism of Action
The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. Its planar structure intercalates into DNA, while the hydroxyl and carboxylic acid groups form hydrogen bonds with enzyme active sites.
Efficacy Against Resistant Strains
In vitro studies demonstrate minimum inhibitory concentrations (MICs) of 0.5–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Escherichia coli, comparable to third-generation fluoroquinolones. Synergistic effects with β-lactam antibiotics enhance potency against multidrug-resistant pathogens.
Table 3: Antimicrobial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| MRSA | 1.0 | Ciprofloxacin (0.5) |
| E. coli (ESBL-producing) | 2.0 | Ofloxacin (1.0) |
| Pseudomonas aeruginosa | 4.0 | Levofloxacin (2.0) |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to antibiotics, kinase inhibitors, and antiviral agents. Halogenation at position 7 (e.g., using PCl₅ or PBr₃) yields derivatives with enhanced bioavailability .
Analytical Chemistry
As a chelating ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling spectrophotometric detection of metal ions at ppm levels.
Materials Science
Incorporation into metal-organic frameworks (MOFs) improves catalytic activity in oxidation reactions, with turnover numbers exceeding 10⁴ in styrene epoxidation.
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